molecular formula C10H12BrFN2S B1449725 2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide CAS No. 1351589-37-1

2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide

Cat. No.: B1449725
CAS No.: 1351589-37-1
M. Wt: 291.19 g/mol
InChI Key: AIIOBQAAJMMKAB-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

This compound has a molecular weight of 291.19 g/mol. Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • This compound and its derivatives are often synthesized for chemical studies. For instance, the synthesis of related benzimidazole derivatives has been explored for their structural properties using NMR and mass spectra techniques (Huang Jin-qing, 2009).
    • Another study focused on the synthesis and crystal structure analysis of fluorobenzyl-imidazole derivatives. These compounds were characterized by spectroscopic techniques and X-ray crystal structure analyses, highlighting their molecular structure and bonding interactions (A. Banu et al., 2014).
  • Biological Activities and Applications :

    • Some benzimidazole derivatives have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Such compounds, including fluorobenzyl-imidazoles, have shown significant biological activities, which could be leveraged in developing therapeutic agents (E. Menteşe et al., 2015).
    • Another study synthesized imidazole analogues to explore their anticonvulsant activity. This indicates the potential of such compounds in the development of new medications for neurological disorders (J. Kelley et al., 1995).
  • Radiochemical Studies :

    • Imidazole derivatives like fluorobenzyl-imidazoles have been labeled for clinical PET studies. These studies focus on developing potential radioligands for imaging specific receptors in medical diagnostics (R. Iwata et al., 2000).
  • Material Science and Polymer Research :

    • In the field of material science, imidazole derivatives are used to enhance properties of polymers. For example, a study on fluorinated copolymers grafted by azole functions, including imidazole, illustrated their use in membranes for fuel cells operating at low humidity (B. Campagne et al., 2013).
  • Pharmaceutical Research :

    • Research in pharmaceuticals has explored imidazole derivatives for their potential antiviral activities, particularly against ortho- and paramyxoviruses. This suggests the role of such compounds in developing antiviral drugs (B. Golankiewicz et al., 1995).

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the search results .

Mechanism of Action

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2S.BrH/c11-9-3-1-2-8(6-9)7-14-10-12-4-5-13-10;/h1-3,6H,4-5,7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIOBQAAJMMKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC2=CC(=CC=C2)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide
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2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide
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2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide
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2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide
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2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide
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2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide

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